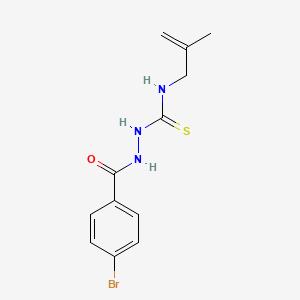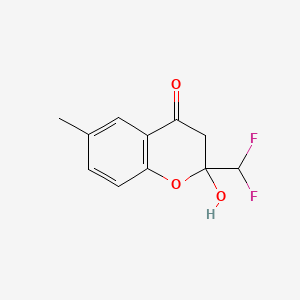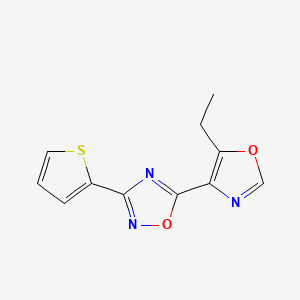
2-(4-bromobenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromobenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BB-94, and it is a potent inhibitor of matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in the breakdown of extracellular matrix proteins, which are essential for tissue remodeling, wound healing, and other physiological processes.
Wissenschaftliche Forschungsanwendungen
BB-94 has been extensively studied for its potential applications in cancer therapy, inflammatory diseases, and tissue engineering. In cancer therapy, BB-94 has been shown to inhibit the invasion and metastasis of cancer cells by blocking the activity of 2-(4-bromobenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide. In inflammatory diseases, BB-94 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In tissue engineering, BB-94 has been used to control the degradation of scaffold materials and promote tissue regeneration.
Wirkmechanismus
BB-94 exerts its effects by inhibiting the activity of 2-(4-bromobenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide, which are zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix proteins. 2-(4-bromobenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide are involved in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. 2-(4-bromobenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide are also overexpressed in various pathological conditions, including cancer, inflammatory diseases, and cardiovascular diseases. BB-94 binds to the active site of 2-(4-bromobenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide and prevents them from cleaving their substrates, thereby inhibiting their activity.
Biochemical and Physiological Effects:
BB-94 has been shown to have various biochemical and physiological effects, including inhibition of cell migration, reduction of pro-inflammatory cytokines and chemokines, and promotion of tissue regeneration. BB-94 has also been shown to have anti-angiogenic effects, which may be useful in the treatment of cancer and other diseases that involve abnormal blood vessel growth.
Vorteile Und Einschränkungen Für Laborexperimente
BB-94 has several advantages for use in lab experiments, including its high potency and specificity for 2-(4-bromobenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide. However, BB-94 also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several future directions for research on BB-94, including the development of more potent and selective MMP inhibitors, the investigation of the effects of BB-94 on other physiological processes, and the exploration of its potential applications in tissue engineering and regenerative medicine. Additionally, further studies are needed to determine the optimal dosing and administration of BB-94 for different applications and to assess its long-term safety and efficacy.
Synthesemethoden
BB-94 can be synthesized using a multi-step process that involves the reaction of 4-bromobenzoyl chloride with hydrazinecarbothioamide, followed by the reaction of the resulting product with 2-methyl-2-propen-1-ol. The final product is obtained after purification using column chromatography.
Eigenschaften
IUPAC Name |
1-[(4-bromobenzoyl)amino]-3-(2-methylprop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3OS/c1-8(2)7-14-12(18)16-15-11(17)9-3-5-10(13)6-4-9/h3-6H,1,7H2,2H3,(H,15,17)(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAIESAZMQONLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)NNC(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(5-chloro-2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4930125.png)
![1-ethoxy-4-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B4930143.png)
![N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4930156.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4930174.png)
![2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B4930180.png)
![4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4930190.png)
![N-methyl-N-(4-methylbenzyl)-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B4930194.png)


![ethyl 4-[benzyl(2-phenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B4930215.png)
![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4930223.png)
![3-[1-({1-[(5-methyl-2-thienyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-1-propanol](/img/structure/B4930227.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B4930233.png)